(3S,4R)-4-ethynylpyrrolidin-3-ol
Description
(3S,4R)-4-Ethynylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3 and an ethynyl (C≡CH) substituent at position 4, with defined stereochemistry (3S,4R) . Its molecular formula is C₆H₉NO (molar mass: 111.14 g/mol), and its structure is characterized by the SMILES string O[C@@H]1CNC[C@H]1C#C, highlighting the ethynyl group’s sp-hybridized carbon . The compound’s InChIKey (SVELREDANOONPQ-PHDIDXHHSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
(3S,4R)-4-ethynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-7-4-6(5)8/h1,5-8H,3-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELREDANOONPQ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Stereochemical Variations
The table below compares key structural and physical properties of (3S,4R)-4-ethynylpyrrolidin-3-ol with analogous pyrrolidine derivatives:
Structural and Functional Analysis
Ethynyl vs. Phenyl/Benzyl Groups
- Reactivity : The ethynyl group’s linear geometry and triple bond enable unique reactivity, such as participation in bioorthogonal click reactions, unlike phenyl or benzyl groups, which are inert in such contexts .
- Electronic Effects : The ethynyl group’s sp-hybridized carbon may polarize the pyrrolidine ring differently than the electron-rich aromatic systems of phenyl/benzyl analogs, altering acidity (pKa) or hydrogen-bonding capacity .
Hydroxyl and Hydroxymethyl Derivatives
- (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl () features a hydroxymethyl group, increasing hydrophilicity and making it suitable for aqueous-phase reactions. In contrast, the ethynyl group’s nonpolar nature may limit solubility but enhance membrane permeability .
Stereochemical Considerations
- Stereochemistry critically impacts bioactivity. For example, (3S,4S)-4-methylpyrrolidin-3-ol () has a distinct spatial arrangement compared to this compound, which could lead to divergent receptor-binding profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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